N-[(3-methoxyphenyl)methyl]cyclobutanamine
Overview
Description
N-[(3-methoxyphenyl)methyl]cyclobutanamine is a small molecule drug that has been studied for its potential therapeutic effects in various medical conditions. It belongs to the class of cyclobutanamine compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]cyclobutanamine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects in various medical conditions, including neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]cyclobutanamine typically involves the reaction of 3-methoxybenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]cyclobutanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction can produce different amine derivatives .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may have potential as a therapeutic agent for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]cyclobutanamine: This compound has a similar structure but with a methoxy group at the 4-position instead of the 3-position.
N-[(2-methoxyphenyl)methyl]cyclobutanamine: Another similar compound with the methoxy group at the 2-position.
Uniqueness
N-[(3-methoxyphenyl)methyl]cyclobutanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group can affect the compound’s ability to interact with molecular targets, making it a distinct and valuable compound for research and development .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-2-4-10(8-12)9-13-11-5-3-6-11/h2,4,7-8,11,13H,3,5-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUYNQVTDQRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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